Ethyl 3-ethoxy-4-methylpentanoate
Description
Ethyl 3-ethoxy-4-methylpentanoate (C₁₀H₂₀O₃) is an ester characterized by a branched pentanoate backbone substituted with an ethoxy group at position 3 and a methyl group at position 2. Its structure confers unique physicochemical properties, including moderate hydrophobicity and volatility, making it relevant in applications such as flavoring agents, fragrances, and synthetic intermediates.
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 3-ethoxy-4-methylpentanoate |
InChI |
InChI=1S/C10H20O3/c1-5-12-9(8(3)4)7-10(11)13-6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
UVYRKSCMTNTDFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-ethoxy-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other alkoxides can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the substituent introduced, such as different esters or ethers.
Scientific Research Applications
Ethyl 3-ethoxy-4-methylpentanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is utilized in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-4-methylpentanoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, for example, esterases catalyze the hydrolysis of the ester bond, resulting in the formation of the corresponding acid and alcohol. The pathways involved in these reactions are typically specific to the enzyme and substrate involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ethyl 3-ethoxy-4-methylpentanoate, we analyze structurally related esters, focusing on substituent effects, molecular weight, and functional group interactions.
Table 1: Structural and Functional Comparison
Key Findings:
The absence of a ketone (oxo) group in the target compound distinguishes it from Ethyl 4-methoxy-3-oxopentanoate, lowering its polarity and boiling point (~210°C estimated vs. ~225°C for the oxo analog) .
Hydrophobicity and Solubility: The methyl branch at position 4 enhances hydrophobicity relative to Ethyl 2-hydroxypropanoate, which has a hydroxyl group enabling hydrogen bonding and water solubility (~5 g/L vs. >100 g/L for the hydroxy analog) .
Applications: Unlike Ethyl 3-oxo-5-phenylpentanoate (used in UV-stable polymers), this compound is more suited for volatile applications (e.g., perfumes) due to its lower molecular weight and lack of aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
